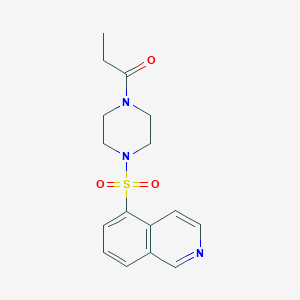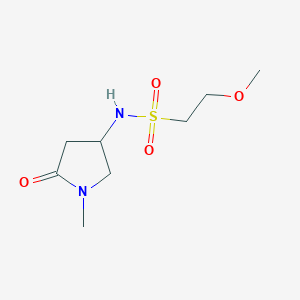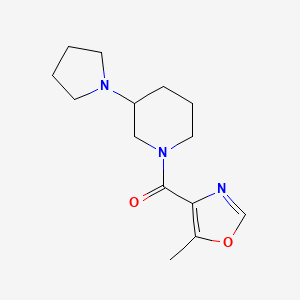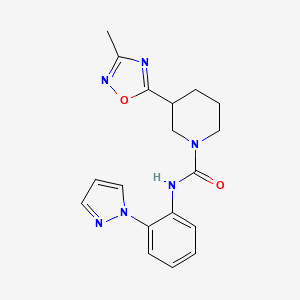![molecular formula C19H20N6O3 B7130301 N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7130301.png)
N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide is an organic compound with a complex structure that includes a methoxy group, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the tetrazole ring: This can be achieved through a between an azide and a nitrile compound under acidic or basic conditions.
Coupling reactions: The tetrazole-containing intermediate is then coupled with a methoxy-substituted aniline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the intermediate and 2-methylbenzoic acid using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and various nucleophiles.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and benzamide moiety are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide: shares similarities with other tetrazole-containing compounds and benzamide derivatives.
Tetrazole derivatives: Known for their bioactivity and use in pharmaceuticals.
Benzamide derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
- The combination of a tetrazole ring and a benzamide moiety in this compound provides unique structural features that may enhance its bioactivity and specificity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-6-4-5-7-15(12)19(27)20-11-18(26)21-14-8-9-17(28-3)16(10-14)25-13(2)22-23-24-25/h4-10H,11H2,1-3H3,(H,20,27)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMWKLSTOQMRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC(=C(C=C2)OC)N3C(=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7130244.png)
![2-methyl-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7130270.png)
![2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7130280.png)
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130293.png)
![2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7130295.png)
![2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130296.png)

![N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7130309.png)
![2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7130316.png)

![3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea](/img/structure/B7130329.png)
![1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea](/img/structure/B7130333.png)
